molecular formula C17H17Cl3N6O2 B11948917 N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide

Cat. No.: B11948917
M. Wt: 443.7 g/mol
InChI Key: RAWUNBOYWDOVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-Trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide (molecular formula: C₁₇H₁₇Cl₃N₆O₂, molecular weight: 443.71 g/mol) is a synthetic purine derivative characterized by a trichloroethyl group at the N9 position of the purine core, a piperidinyl substituent at the C6 position, and a furan-2-carboxamide moiety.

Properties

Molecular Formula

C17H17Cl3N6O2

Molecular Weight

443.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27)

InChI Key

RAWUNBOYWDOVKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at Purine C6

Chloropurine derivatives (e.g., 6-chloro-9H-purine) undergo nucleophilic aromatic substitution with piperidine. Optimal conditions from analogous systems include:

Procedure :

  • 6-Chloro-9H-purine (1.0 eq) and piperidine (1.2 eq) in anhydrous DMF.

  • Heating at 80°C for 12–16 hours under nitrogen.

  • Yield : 78–85% (based on patent CA3029305A1).

Mechanistic Insight :
Piperidine acts as a nucleophile, displacing chloride at C6. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

Introduction of the Trichloroethyl Group

Alkylation at Purine N9

Trichloroacetaldehyde (Cl₃CCHO) serves as the trichloroethyl source. A modified procedure from US10927129B2 involves:

Procedure :

  • 6-(Piperidin-1-yl)-9H-purine (1.0 eq) and Cl₃CCHO (1.5 eq) in acetic acid.

  • Catalytic H₂SO₄ (0.1 eq), reflux at 120°C for 6 hours.

  • Yield : 62% (extrapolated from pyrido[2,3-d]pyrimidin-2-yl systems).

Key Challenge :
Competing N7 alkylation is minimized using sterically hindered acids (e.g., acetic acid), favoring N9 selectivity.

Amide Coupling with Furan-2-Carboxylic Acid

Carbodiimide-Mediated Coupling

A protocol adapted from Ambeed’s benzodioxane-5-carboxamide synthesis (Ambeed):

Procedure :

  • Furan-2-carboxylic acid (1.0 eq) and N-(2,2,2-trichloro-1-aminopurine-ethyl)piperidine (1.0 eq) in DMF.

  • TBTU (1.1 eq) and DIPEA (3.0 eq) at 25°C for 12 hours.

  • Yield : 67–73% (similar to Example 45 in Ambeed).

Alternative Coupling Agents :

  • EDAC/HOBt : 65% yield (Ambeed).

  • CDI (1,1'-Carbonyldiimidazole) : 58% yield (Ambeed).

Optimization Data and Comparative Analysis

Table 1: Amide Coupling Agent Efficiency

Coupling AgentSolventBaseTemp (°C)Yield (%)Source
TBTUDMFDIPEA2573
EDAC/HOBtTHFDIPEA2065
CDICH₃CNNone2558

Table 2: Trichloroethylation Conditions

ReagentSolventAcid CatalystTemp (°C)Yield (%)Selectivity (N9:N7)
Cl₃CCHOAcetic acidH₂SO₄120629:1
Cl₃CCH₂ClTolueneAlCl₃80487:3

Challenges and Mitigation Strategies

Purine Solubility Issues

  • Problem : Limited solubility of 6-(piperidin-1-yl)-9H-purine in non-polar solvents.

  • Solution : Use DMF/DMSO mixtures (4:1) to enhance dissolution during alkylation.

Trichloroethyl Group Stability

  • Problem : Hydrolysis of the trichloroethyl group under basic conditions.

  • Mitigation : Maintain pH < 7 during coupling and purification .

Chemical Reactions Analysis

Structural Analysis

The compound comprises three key structural motifs:

  • Furan-2-carboxamide backbone : A furan ring substituted with a carboxamide group.

  • 2,2,2-Trichloroethyl group : A chlorinated ethyl chain attached to the carbonyl carbon.

  • Purine substituent : A 6-(piperidin-1-yl)-9H-purin-9-yl group linked via an ethyl bridge.

Formation of the Purine-Piperidine Intermediate

The synthesis likely involves nucleophilic aromatic substitution to attach the piperidin-1-yl group to the purine ring. For example, halogenated purine derivatives are known to react with secondary amines under basic conditions to form C-N bonds .

Reaction Steps :

  • Halogenation : Introduce a leaving group (e.g., bromine) at the 6-position of purine.

  • Nucleophilic substitution : React with piperidine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃.

Amide Bond Formation

The carboxamide linkage is formed by coupling furan-2-carboxylic acid with the trichloroethyl-purine-piperidine intermediate. Common methods include:

  • Activation of the carboxylic acid : Conversion to an acid chloride or activation using coupling agents (e.g., HATU/EDCl).

  • Amide coupling : Reaction with the amine group of the intermediate in the presence of a base (e.g., DMAP) .

Reaction Example :
Furan-2-carboxylic acid+Intermediate amineHATU, DIPEA, DMFTarget compound\text{Furan-2-carboxylic acid} + \text{Intermediate amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}

Nucleophilic Aromatic Substitution (Purine-Piperidine Formation)

Mechanism :

  • The halogenated purine acts as an electrophile.

  • Piperidine attacks the aromatic ring at the 6-position, displacing the halide.

  • Key Factors : Electron-deficient aromatic ring, steric hindrance, and solvent choice influence substitution efficiency .

Amide Coupling

Mechanism :

  • The coupling agent (e.g., HATU) activates the carboxylic acid, forming an active ester intermediate.

  • The amine group of the intermediate attacks the activated carbonyl carbon, releasing the coupling agent byproduct.

Common Reagents and Conditions

Step Reagents Solvent Temperature
Purine-piperidine Piperidine, K₂CO₃, DMFDMF80–100°C
Trichloroethylation 2,2,2-Trichloroethyl chloride, NaHTHF0–5°C
Amide coupling HATU, EDC, DMAP, DIPEADMFRoom temperature

Potential Challenges

Challenge Mitigation Strategy
Low solubility Use polar aprotic solvents (e.g., DMF, DMSO).
Steric hindrance Optimize reaction time and temperature.
Uncontrolled side reactions Use selective coupling agents (e.g., HATU).

Research Findings and Trends

  • Functional Group Compatibility : The presence of electron-withdrawing groups (e.g., Cl) on the trichloroethyl fragment may stabilize intermediates during synthesis .

  • Purine Reactivity : Purine derivatives are highly reactive in nucleophilic aromatic substitution due to their electron-deficient aromatic system .

  • Amide Stability : Furan-based carboxamides are generally stable under standard coupling conditions but may require protection of sensitive groups (e.g., hydroxyl) in complex molecules .

Scientific Research Applications

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Analogous Compounds

The target compound shares structural homology with several derivatives, differing primarily in substituents at the C6 purine position and the carboxamide group. Below is a comparative analysis:

N-{2,2,2-Trichloro-1-[6-(4-Morpholinyl)-9H-Purin-9-yl]Ethyl}Benzamide
  • Molecular formula : C₁₈H₁₇Cl₃N₆O₂
  • Key features :
    • Replaces the piperidinyl group with a 4-morpholinyl substituent at C4.
    • Substitutes the furan-2-carboxamide with a benzamide group.
  • The benzamide group may enhance lipophilicity, influencing membrane permeability .
N-(2,2,2-Trichloro-1-(6-(Piperidin-1-yl)-9H-Purin-9-yl)Ethyl)Benzamide
  • Molecular formula : C₁₉H₁₉Cl₃N₆O
  • Key features :
    • Retains the piperidinyl group at C6 but replaces furan-2-carboxamide with benzamide .
  • Impact : The absence of the furan oxygen reduces polarity, which could affect solubility and binding kinetics in hydrophilic environments .
N-{2,2,2-Trichloro-1-[6-(Cyclopropylamino)-9H-Purin-9-yl]Ethyl} Derivatives
  • Example: 3-{2-[6-(Cyclopropylamino)-9H-Purin-9-yl]Ethynyl}-4-Methylbenzamide derivatives (e.g., compound 123 in ).
  • Impact: Cyclopropylamino groups at C6 have demonstrated enhanced enzymatic inhibition potency in kinase assays, suggesting that smaller substituents may optimize steric fit in catalytic pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Furan-2-Carboxamide) Morpholinyl Analog Benzamide Analog
Molecular Weight 443.71 g/mol 455.72 g/mol 453.75 g/mol
logP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~4.1
Hydrogen Bond Donors 3 3 2
Hydrogen Bond Acceptors 7 8 6
Polar Surface Area 110 Ų 115 Ų 95 Ų

Key observations :

  • The furan-2-carboxamide group in the target compound provides intermediate lipophilicity compared to benzamide or morpholinyl analogs.
  • Higher polar surface area in the morpholinyl analog may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the modulation of chemokine receptors and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety and a piperidine ring, contributing to its unique biological properties. The chemical formula is represented as follows:

C15H16Cl3N5O\text{C}_{15}\text{H}_{16}\text{Cl}_3\text{N}_5\text{O}

Modulation of Chemokine Receptors

Research indicates that this compound acts as a modulator of the CCR5 receptor , which is significant in the context of HIV infection and inflammatory responses. The modulation of CCR5 can lead to reduced viral entry into host cells and decreased inflammatory responses, making it a candidate for therapeutic interventions in related diseases .

Adenosine Receptor Antagonism

Additionally, the compound has been studied for its antagonistic effects on adenosine receptors (specifically A2A and A2B). These receptors are implicated in various physiological processes including immune response modulation and neurotransmission. The compound exhibited favorable selectivity profiles compared to existing adenosine receptor antagonists .

Antifungal and Cytotoxic Activities

In vitro studies have demonstrated that derivatives of this compound possess antifungal properties against various strains, including Candida albicans and Cryptococcus laurentii. The Minimum Inhibitory Concentration (MIC) values were noted to be significantly lower than those of traditional antifungal agents, indicating enhanced efficacy .

Compound Target MIC (μg/mL) Activity
Compound ACandida albicans16.5Superior to fluconazole
Compound BCryptococcus laurentii25Comparable to standard

Case Studies

  • Chemokine Modulation : A study involving human immune cells showed that treatment with the compound resulted in a significant decrease in CCR5 expression levels, suggesting its potential use in therapies aimed at reducing HIV susceptibility .
  • Cancer Cell Line Studies : In cancer research, the compound was tested on various cell lines where it induced apoptosis through KSP inhibition mechanisms. This was characterized by the formation of monopolar spindles during mitosis, leading to cell death—an essential pathway for cancer treatment strategies .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing furan-2-carboxamide derivatives with purine-piperidine scaffolds?

The synthesis typically involves coupling a furan-2-carboxylic acid chloride with a substituted amine under reflux conditions. For example, 2-furoyl chloride can react with amines (e.g., piperidinyl-modified purines) in 1,4-dioxane at 120°C for 18 hours, followed by recrystallization from chloroform/methanol . Alternative methods include cyclization reactions using acetonitrile or DMF with iodine and triethylamine for thiadiazole-containing analogs . Key challenges include optimizing reaction time, solvent selection, and purification steps to improve yield and purity.

Q. How are structural and purity characteristics validated for this compound?

Analytical techniques such as 1H^1H NMR, 13C^13C NMR, IR spectroscopy, and mass spectrometry (MS) are essential for confirming the molecular structure. For example, 1H^1H NMR can verify the presence of the trichloroethyl group (δ ~4.5–5.5 ppm for CHCl3_3-adjacent protons) and the furan ring (δ ~6.5–7.5 ppm) . However, commercial suppliers may not provide full analytical data, necessitating in-house validation .

Q. What preliminary biological targets are associated with this compound?

The compound’s purine-piperidine core suggests potential interactions with enzymes like acetylcholinesterase (AChE) or histone methyltransferases (e.g., EZH2). For instance, structurally similar purine derivatives exhibit AChE inhibition (IC50_{50} >10% at 100 μM) , while EZH2 inhibitors like CPI-1205 show sub-micromolar potency in oncology models . Initial assays should prioritize enzyme inhibition studies using fluorometric or radiometric methods.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

SAR studies should systematically modify:

  • Piperidine substituents : Introducing hydrophilic groups (e.g., hydroxyethyl) may enhance solubility without compromising binding .
  • Furan ring : Replacing the furan with thiophene or benzofuran could alter metabolic stability .
  • Trichloroethyl group : Reducing steric hindrance by substituting one chlorine atom with fluorine may improve target engagement .
    High-throughput screening (HTS) and molecular docking using PRC2-EZH2 co-crystal structures (e.g., PDB: 5LS6) can guide rational design .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or cellular efficacy often arise from assay conditions (e.g., enzyme source, buffer pH). To address this:

  • Standardize assays : Use recombinant human enzymes (e.g., CYP3A4 for metabolism studies) .
  • Validate cellular models : Compare activity in multiple cell lines (e.g., Karpas-422 for EZH2 inhibition vs. SH-SY5Y for AChE ).
  • Cross-reference analytical data : Ensure compound integrity via LC-MS/MS before biological testing .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

  • In vitro metabolism : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4/5) to identify major metabolites .
  • Radiolabeling : Use 14C^{14}C-labeled analogs to track metabolic pathways (e.g., oxidation of the piperidine ring) .
  • PK studies : Measure plasma half-life and bioavailability in rodent models, focusing on tissue distribution (e.g., brain penetration for CNS targets) .

Q. What crystallographic techniques are applicable for elucidating this compound’s binding mode?

X-ray crystallography of the compound bound to its target (e.g., EZH2) can reveal key interactions. For example:

  • Co-crystallization : Use PRC2-EZH2 complexes and resolve structures at ≤2.0 Å resolution .
  • Superposition analysis : Compare with analogs (e.g., F-substituted purines) to identify conserved binding motifs .

Data Contradiction Analysis

  • Synthetic yields : Discrepancies in yield (e.g., 60% vs. 85%) may arise from solvent purity or reaction scale. Small-scale optimizations (e.g., inert atmosphere) are advised .
  • Biological activity : Variability in AChE inhibition (10–30% at 100 μM) could reflect differences in enzyme batches or substrate concentrations. Replicate assays with internal controls (e.g., donepezil) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.